
methylmalonyl-coenzyme A
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Descripción general
Descripción
(R)-methylmalonyl-CoA is the (R)-enantiomer of methylmalonyl-CoA. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a (R)-methylmalonyl-CoA(5-).
Aplicaciones Científicas De Investigación
Metabolic Pathway Involvement
Methylmalonyl-CoA plays a central role in the metabolism of several substrates, including:
- Branched-chain amino acids : Valine, isoleucine, and methionine.
- Odd-chain fatty acids : Contributing to energy production through the Krebs cycle.
- Cholesterol side chains : Participating in lipid metabolism.
The conversion of methylmalonyl-CoA to succinyl-CoA is crucial for energy production and is facilitated by the enzyme methylmalonyl-CoA mutase, which requires adenosylcobalamin (vitamin B12) as a cofactor. Disruption in this pathway can lead to significant clinical manifestations, particularly in patients with methylmalonic acidemia .
2.1. Diagnosis of Metabolic Disorders
Methylmalonyl-CoA levels are often measured to diagnose various metabolic disorders, particularly methylmalonic acidemia. Elevated levels of methylmalonic acid in urine and plasma indicate a deficiency in the enzymes responsible for its metabolism, such as methylmalonyl-CoA mutase or methylmalonyl-CoA epimerase .
2.2. Case Studies
- Methylmalonyl CoA Epimerase Deficiency : A study documented two pediatric patients with severe neurological impairment due to this deficiency, highlighting the importance of early diagnosis and management strategies .
- Methylmalonyl CoA Mutase Deficiency : Cases have shown that patients with this deficiency often present with metabolic acidosis, developmental delays, and seizures. Management typically involves dietary restrictions and supplementation with vitamin B12 .
3.1. Biochemical Studies
Research has focused on the biochemical characterization of enzymes involved in the metabolism of methylmalonyl-CoA. For example, studies have shown that the activity of methylmalonyl-CoA carbonylmutase can be significantly enhanced by the presence of adenosylcobalamin, underscoring its critical role in metabolic pathways .
3.2. Therapeutic Investigations
Recent studies have explored potential therapies for methylmalonic acidemia using fetal progenitor cell transplantation in animal models. These investigations aim to correct biochemical defects by restoring normal enzyme activity and reducing toxic metabolite accumulation .
Data Tables
Application Area | Description | Relevant Findings |
---|---|---|
Metabolic Pathways | Involvement in branched-chain amino acid and odd-chain fatty acid metabolism | Essential for energy production via succinyl-CoA conversion |
Clinical Diagnosis | Biomarker for diagnosing methylmalonic acidemia | Elevated methylmalonic acid levels indicate enzyme deficiencies |
Case Studies | Documented cases of enzyme deficiencies leading to severe clinical outcomes | Neurological impairments linked to specific enzyme deficiencies |
Biochemical Research | Studies on enzyme activity related to methylmalonyl-CoA metabolism | Enhanced mutase activity with adenosylcobalamin supplementation |
Therapeutic Investigations | Exploring cell transplantation as a treatment for metabolic disorders | Fetal progenitor cell therapy shows promise in correcting biochemical defects |
Análisis De Reacciones Químicas
Isomerization to Succinyl-CoA via Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase (MCM) catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a pivotal step in propionate metabolism. This reaction integrates methylmalonyl-CoA into the tricarboxylic acid (TCA) cycle.
Reaction Mechanism
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Radical-Based Rearrangement : The reaction proceeds via a free radical mechanism initiated by homolytic cleavage of the Co–C bond in adenosylcobalamin (AdoCbl), generating a 5′-deoxyadenosyl radical .
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Key Steps :
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Homolysis : AdoCbl undergoes Co–C bond cleavage, forming a Co(II) species and an adenosyl radical .
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Substrate Activation : The adenosyl radical abstracts a hydrogen atom from methylmalonyl-CoA, generating a substrate radical .
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Carbon Skeleton Rearrangement : The substrate radical undergoes 1,2-rearrangement, forming a succinyl-CoA radical .
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Termination : The radical transfers a hydrogen atom back to 5′-deoxyadenosine, regenerating AdoCbl and releasing succinyl-CoA .
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Structural Insights
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Conformational Changes : MCM undergoes significant structural reorganization upon substrate binding. The TIM-barrel domain closes around the substrate, sequestering the active site and positioning catalytic residues (e.g., His610, Lys604, Asp608) to stabilize intermediates .
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Cofactor Coordination : His610 acts as an axial ligand to cobalt in AdoCbl, while Lys604 and Asp608 form a charge-relay system to modulate Co–C bond stability .
Kinetic Parameters
Enzyme Form | Km (AdoCbl, μM) | Vmax (% Wild-Type) | Source |
---|---|---|---|
Wild-Type MCM | 0.02–0.05 | 100% | |
G94V Mutant | 18.0 | 15% | |
R369H Mutant | 8.5 | 0.2% | |
Y231N Mutant | 0.9 | 98% |
Mutations such as R369H drastically impair AdoCbl binding and catalytic efficiency .
Formation from Propionyl-CoA via Propionyl-CoA Carboxylase
Methylmalonyl-CoA is synthesized from propionyl-CoA through carboxylation, a reaction catalyzed by propionyl-CoA carboxylase (PCC).
Metabolic Context
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Substrate Sources : Propionyl-CoA arises from catabolism of valine, isoleucine, thymine, and odd-chain fatty acids .
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Regulatory Role : Accumulation of D-methylmalonyl-CoA due to MCE deficiency leads to elevated methylmalonic acid and propionylcarnitine, as seen in rare metabolic disorders .
Role in Metabolic Disorders
Defects in methylmalonyl-CoA metabolism are linked to methylmalonic acidemia (MMA), characterized by toxic accumulation of methylmalonic acid.
Pathogenic Mutations in MCM
Mutation | Clinical Phenotype | Km (AdoCbl) | Vmax |
---|---|---|---|
G717V | Severe (mut0) | N/A (no activity) | 0% |
H678R | Moderate (mut−) | 900-fold ↑ | 2% |
G623R | Moderate (mut−) | 40-fold ↑ | 5% |
Mutations disrupting AdoCbl binding or radical propagation cause impaired enzyme function .
Industrial and Microbial Relevance
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Bacterial Metabolism : In Propionibacterium shermanii and Corynebacterium glutamicum, MCM facilitates propionate assimilation, influencing succinate production and industrial biosynthesis .
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Cofactor Specificity : MCM exhibits selectivity for AdoCbl over other cobamides, optimizing radical generation efficiency .
Structural and Functional Data
Structural studies reveal substrate-induced conformational changes critical for catalysis .
Propiedades
Fórmula molecular |
C25H40N7O19P3S |
---|---|
Peso molecular |
867.6 g/mol |
Nombre IUPAC |
(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |
Clave InChI |
MZFOKIKEPGUZEN-AGCMQPJKSA-N |
SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérico |
C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, methylmalonyl- methylmalonyl CoA methylmalonyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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